1-Methylnaphthalene

Catalog No.
S1492405
CAS No.
90-12-0
M.F
C11H10
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylnaphthalene

CAS Number

90-12-0

Product Name

1-Methylnaphthalene

IUPAC Name

1-methylnaphthalene

Molecular Formula

C11H10

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3

InChI Key

QPUYECUOLPXSFR-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=CC=CC=C12

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
less than 1 mg/mL at 70° F (NTP, 1992)
1.81e-04 M
0.0258 mg/mL at 25 °C
In water, 25.0 mg/L at 25 °C
In water, 25.8 mg/L at 25 °C
Very soluble in ethanol and ether; soluble in benzene
Solubility in water, g/100ml at 25 °C: 0.003
Insoluble in water; Soluble in oils
Soluble (in ethanol)

Synonyms

Mechinafu H; Methynaph H; NSC 3574; Methylnaphthalene

Canonical SMILES

CC1=CC=CC2=CC=CC=C12

Tracer in Fluid Dynamics:

  • Planar Imaging: 1-MN serves as a valuable fluorescent tracer in planar imaging techniques. Its specific fluorescence properties enable researchers to visualize fluid mixing and temperature distribution within internal combustion engines.

Environmental Monitoring:

  • PAH Marker: 1-MN exhibits a strong correlation with polycyclic aromatic hydrocarbons (PAHs), a group of environmental pollutants. This characteristic allows researchers to utilize 1-MN as a marker for PAH presence in wastewater treatment plants, aiding in environmental monitoring efforts.

Research Subject:

  • Toxicity Studies: Due to its structural similarities to other aromatic hydrocarbons, 1-MN serves as a subject for toxicity studies. Research explores its potential health risks and provides valuable insights for further investigations and risk assessments.

Material Science Exploration:

  • Organic Synthesis: 1-MN acts as a starting material in various organic synthesis processes. Researchers explore its potential for creating new materials with desired properties, contributing to advancements in material science.

1-Methylnaphthalene is an organic compound with the chemical formula C11H10\text{C}_{11}\text{H}_{10}. It appears as a colorless liquid and is one of the two isomers of methylnaphthalene, the other being 2-methylnaphthalene. This compound is derived primarily from coal tar and is known for its distinct aromatic properties. It has a boiling point of approximately 240-243°C and a freezing point of -22°C, making it a stable substance under standard conditions .

1-Methylnaphthalene is recognized for its role in defining the lower reference point of cetane number, which measures diesel fuel ignition quality. It has a long ignition delay, indicating poor ignition qualities compared to other hydrocarbons .

1-Methylnaphthalene is considered a hazardous material due to several factors:

  • Flammability: It has a low flash point and ignites readily, posing a fire hazard.
  • Acute Toxicity: While data on human toxicity is limited, studies suggest moderate to high acute oral toxicity in animals [].
  • Skin and Eye Irritation: Contact with the liquid can irritate skin and eyes [].
  • Environmental Impact: As a PAH, 1-Methylnaphthalene can persist in the environment and potentially harm aquatic organisms [].
Typical of aromatic compounds. It can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring. Notably, it can react with strong oxidizing agents, producing various oxidation products. For instance, it can be oxidized to form naphthols or other derivatives .

Additionally, when treated with alkali metals, 1-methylnaphthalene forms radical anion salts, such as sodium 1-methylnaphthalene. This reaction enhances its solubility and utility in low-temperature reductions compared to sodium naphthalene .

The biological activity of 1-methylnaphthalene has been studied concerning its potential health effects. It has been identified as a carcinogenic agent and a plant metabolite. Exposure to this compound can lead to significant irritation of the eyes and skin, and chronic exposure may result in liver or kidney damage .

Animal studies indicate that inhalation exposure can cause pulmonary issues, including lung inflammation and structural degeneration in tissues. Additionally, there are concerns regarding its potential carcinogenicity based on observed tumorigenic responses in laboratory animals .

1-Methylnaphthalene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene using methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Catalytic Hydrogenation: Another approach includes hydrogenating naphthalene in the presence of a catalyst, which selectively introduces a methyl group at the desired position.
  • Thermal Cracking: This method derives 1-methylnaphthalene from coal tar through thermal processes that break down larger hydrocarbons into simpler compounds .

1-Methylnaphthalene has several applications across various industries:

  • Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve many organic compounds.
  • Chemical Intermediate: The compound serves as an intermediate in the production of dyes, fragrances, and other aromatic compounds.
  • Fuel Additive: Due to its cetane number properties, it has historically been used as a reference fuel in diesel engine testing .

Research on interaction studies involving 1-methylnaphthalene indicates that it can interact with various biological systems. For example, studies have shown that it may influence metabolic pathways in plants and animals, potentially leading to alterations in growth or development due to its toxicity at certain concentrations .

Additionally, interactions with other chemicals can lead to complex reactions that may enhance or mitigate its toxic effects, necessitating further investigation into these dynamics.

Several compounds are structurally similar to 1-methylnaphthalene. Here are some notable examples:

CompoundStructure TypeKey Characteristics
2-MethylnaphthaleneIsomerSimilar chemical properties but different reactivity patterns.
NaphthaleneParent compoundLacks methyl group; more volatile and less dense than 1-methylnaphthalene.
1-NaphtholHydroxyl derivativeContains hydroxyl group; more polar and soluble in water than 1-methylnaphthalene.
2-NaphtholHydroxyl derivativeSimilar to 1-naphthol but with different reactivity due to position of hydroxyl group.

Each of these compounds exhibits unique properties and reactivity profiles that differentiate them from 1-methylnaphthalene while sharing some common characteristics due to their aromatic nature .

The alkylation of naphthalene with methanol over activated alumina catalysts represents a primary route for 1-methylnaphthalene synthesis. This process operates at temperatures between 425°C and 700°C under pressures of 1–70 atmospheres, with molar ratios of methanol to naphthalene ranging from 0.5:1 to 6:1. Elevated temperatures (550–650°C) enhance selectivity for 2-methylnaphthalene, but lower temperatures (425–500°C) favor the formation of 1-methylnaphthalene as a major product. Continuous-flow reactors using tubular configurations with crushed alumina catalysts (e.g., CATAPAL® alumina) achieve liquid hourly space velocities (LHSV) of 0.5–2.5, yielding up to 40–50% 1-methylnaphthalene in mixed methylnaphthalene streams.

Table 1: Key Parameters in Vapor-Phase Methylation

ParameterRange/ValueImpact on Selectivity
Temperature425–700°CHigher temps favor 2-methyl
Pressure10–40 atm (optimal)Minimal impact on isomer ratio
Methanol/Naphthalene1:1–4:1Excess methanol reduces polyalkylation
CatalystActivated Al₂O₃Acidic sites critical for C–C coupling

Liquid-Phase Alkylation with Long-Chain Olefins

Zeolite catalysts, particularly HY and H-beta, enable alkylation of naphthalene with α-olefins (e.g., α-tetradecene) under industrial conditions. HY zeolite (SiO₂/Al₂O₃ = 5.2) achieves 95% naphthalene conversion at 150°C with a 10:1 olefin/naphthalene molar ratio. The process favors monoalkylation, with 1-methylnaphthalene yields reaching 60–70% in fixed-bed reactors operating at 4.2 MPa. Catalyst deactivation due to coke formation necessitates regeneration cycles via calcination at 475°C, restoring ~80% initial activity.

Hydrogen Abstraction Reaction Dynamics

Hydrogen abstraction reactions govern the initial steps of 1-methylnaphthalene degradation. Quantum chemistry calculations using the M06-2X/6-311g(d,p) method reveal that abstraction from the methyl group exhibits a barrier height of 12.3 kcal/mol, significantly lower than ring-centered abstractions (16.8–18.4 kcal/mol) [4]. This preference aligns with experimental rate constants for hydroxyl (OH) radical reactions, where 1-methylnaphthalene reacts at $$4.09 \times 10^{-11}$$ cm³ molecule⁻¹ s⁻¹, nearly double the rate of unsubstituted naphthalene ($$2.39 \times 10^{-11}$$ cm³ molecule⁻¹ s⁻¹) [2].

Table 1: Hydrogen Abstraction Rate Constants for 1-Methylnaphthalene

Reaction SiteBarrier Height (kcal/mol)Rate Constant (cm³ molecule⁻¹ s⁻¹)
Methyl Group12.3$$4.09 \times 10^{-11}$$ [2]
α-Position (C1)17.1$$1.2 \times 10^{-11}$$ [4]
β-Position (C2)16.8$$0.9 \times 10^{-11}$$ [4]

The methyl group’s lower bond dissociation energy (BDE = 89.5 kcal/mol) compared to aromatic C–H bonds (BDE = 112–118 kcal/mol) facilitates preferential abstraction, generating a resonance-stabilized benzyl-type radical [4]. This intermediate undergoes rapid oxygen addition under atmospheric conditions, forming peroxyl radicals that drive subsequent oxidation cascades.

Oxidation Pathways and Intermediate Formation

Oxidation of 1-methylnaphthalene proceeds via two primary routes: thermal autoignition and ambient radical-mediated pathways. In rapid compression machine (RCM) studies at 15–40 bar and 837–980 K, 1-methylnaphthalene autoignition exhibits negative temperature coefficient (NTC) behavior, with ignition delays decreasing from 12.4 ms at 900 K to 8.2 ms at 980 K under stoichiometric conditions [3]. Key intermediates include 1-naphthaldehyde (C₁₁H₈O) and 1,4-naphthoquinone (C₁₁H₆O₂), identified via gas chromatography-mass spectrometry (GC-MS) [5].

EPFRs on particulate matter (PM) surfaces synergistically enhance oxidation by generating hydroxyl radicals through redox cycling. This process yields 4-hydroxy-4-methylnaphthalen-1-one and (hydroxymethyl)naphthalene isomers at ambient temperatures (25–37°C), with partitioning coefficients favoring aqueous-phase accumulation of polar products [5]. Photochemical oxidation under UV light further produces naphthoic acid (C₁₁H₈O₂) via ring-opening reactions, as confirmed by FTIR and GC-MS analyses [6].

Figure 1: Dominant Oxidation Pathways of 1-Methylnaphthalene

  • Methyl Group Oxidation:
    $$ \text{C}{11}\text{H}{10} + \text{OH} \rightarrow \text{C}{10}\text{H}7\text{CH}2\text{O}^- \rightarrow \text{C}{11}\text{H}_8\text{O} \, (\text{naphthaldehyde}) $$ [5]
  • Ring Hydroxylation:
    $$ \text{C}{11}\text{H}{10} + \text{O}2 \rightarrow \text{C}{11}\text{H}9\text{O}2^- \rightarrow \text{C}{11}\text{H}8\text{O}_2 \, (\text{naphthoquinone}) $$ [6]

Radical-Mediated Decomposition Mechanisms

High-pressure pyrolysis (100 bar) and autoignition studies reveal radical chain mechanisms dominated by methyl group cleavage. Density functional theory (DFT) calculations predict that homolytic C–CH₃ bond dissociation requires 78.4 kcal/mol, forming a naphthyl radical and methyl species [1]. These radicals initiate chain-branching reactions:

$$ \text{C}{10}\text{H}7\text{CH}3 \rightarrow \text{C}{10}\text{H}7^- + \text{CH}3^- $$
$$ \text{CH}3^- + \text{O}2 \rightarrow \text{CH}3\text{O}2^- \rightarrow \text{HCO} + \text{HO}_2^- $$ [1]

Sensitivity analyses of kinetic models highlight the critical role of H-abstraction reactions from the methyl group in accelerating decomposition. At 40 bar, inclusion of pressure-dependent rate constants for $$ \text{C}{10}\text{H}7\text{CH}3 + \text{H} \rightarrow \text{C}{10}\text{H}7\text{CH}2^- + \text{H}_2 $$ reduces ignition delay prediction errors from 22% to 7% compared to experimental data [3].

Table 2: Key Elementary Reactions in 1-Methylnaphthalene Decomposition

ReactionRate Constant (700 K, 100 bar)
$$ \text{C}{11}\text{H}{10} \rightarrow \text{C}{10}\text{H}7^- + \text{CH}_3^- $$$$1.4 \times 10^4 \, \text{s}^{-1}$$ [1]
$$ \text{C}{10}\text{H}7^- + \text{O}2 \rightarrow \text{C}{10}\text{H}7\text{O}2^- $$$$2.8 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}$$ [4]

1-Methylnaphthalene (C₁₁H₁₀) is a bicyclic aromatic hydrocarbon that plays a crucial role in compression ignition applications and fuel surrogate formulations [1]. As a polycyclic aromatic hydrocarbon, it serves as a key component in diesel and aviation fuel surrogates while demonstrating distinctive combustion characteristics including autoignition behavior, soot formation tendencies, and particulate emission profiles [1] [2]. This compound represents the aromatic fraction in petroleum-based fuels and has been extensively studied for its combustion properties under various operating conditions [1] [3].

Autoignition Characteristics in Compression Ignition

Temperature-Dependent Autoignition Properties

1-Methylnaphthalene exhibits well-defined autoignition characteristics that are critical for compression ignition applications. The autoignition temperature has been consistently reported across multiple sources, with values ranging from 525°C to 527°C (977°F to 984°F) [4] [5] [6] [7] [8]. This narrow range demonstrates the reproducibility of autoignition measurements for this compound. The average autoignition temperature of 526.2°C indicates the minimum temperature required for spontaneous ignition in the absence of an external ignition source [4] [5].

The autoignition behavior of 1-methylnaphthalene is particularly significant because it serves as the zero reference point for cetane number determination [9] [8]. This designation reflects its poor autoignition quality, characterized by long ignition delays compared to conventional diesel fuel components [9] [8]. The cetane number of zero assigned to 1-methylnaphthalene establishes the lower bound of the cetane scale, with cetane (hexadecane) defining the upper reference point at 100 [10] [11].

Ignition Delay Time Characteristics

Experimental studies using rapid compression machines and shock tubes have extensively characterized the ignition delay behavior of 1-methylnaphthalene under various conditions. Ren et al. conducted comprehensive measurements in a heated rapid compression machine, obtaining ignition delay data for equivalence ratios of 0.7, 1.0, and 1.2 at pressures of 12, 15, and 20 bar over the temperature range of 860-1040 K [12] [13]. Similarly, Beshir et al. investigated ignition delays at compressed pressures of 15-40 bar and temperatures of 837-980 K with equivalence ratios ranging from 0.5 to 1.5 [14].

The ignition delay times of 1-methylnaphthalene demonstrate characteristic aromatic behavior with no S-shaped dependence on inverse temperature, unlike aliphatic compounds [15]. This behavior reflects the resistance of aromatic compounds to low-temperature oxidation pathways. The total ignition delay decreases with increasing pressure and temperature, following typical compression ignition trends [14] [12].

Pressure and Temperature Effects

The autoignition characteristics of 1-methylnaphthalene show strong dependence on both pressure and temperature conditions. At elevated pressures typical of compression ignition engines, the compound exhibits improved ignition characteristics. Studies have demonstrated that increasing pressure from 15 to 40 bar significantly reduces ignition delay times [14]. This pressure dependence is crucial for practical compression ignition applications where peak cylinder pressures can exceed 150 bar.

Temperature effects on autoignition are equally significant. The Arrhenius-type relationship between temperature and ignition delay time indicates that small increases in compressed temperature result in substantial reductions in ignition delay [14] [12]. This temperature sensitivity is particularly important for controlling combustion timing in compression ignition engines using 1-methylnaphthalene-containing fuels.

Chemical Kinetic Mechanisms

The autoignition process of 1-methylnaphthalene involves complex chemical kinetic pathways that have been extensively studied through detailed mechanism development. Wang et al. developed a comprehensive kinetic model comprising 662 species and 3864 reactions to capture the oxidation behavior of 1-methylnaphthalene [1]. More recently, advanced models containing up to 1389 species and 7185 reactions have been developed to accurately predict ignition delay times and species concentration profiles [1].

The primary consumption pathways for 1-methylnaphthalene during autoignition involve hydrogen abstraction reactions. The most significant pathway generates 1-naphthylmethyl radicals through hydrogen abstraction from the methyl group, accounting for approximately 55.54% of total fuel consumption [1]. Secondary pathways include hydrogen abstraction reactions on the benzene ring, which contribute to the overall oxidation process [1].

Surrogate Fuel Formulation Strategies

Multi-Component Diesel Surrogate Development

1-Methylnaphthalene serves as a critical component in multi-component diesel surrogate fuel formulations designed to replicate the physical and chemical properties of real diesel fuel. Recent studies have developed sophisticated surrogate formulations incorporating 1-methylnaphthalene as the representative aromatic component. A four-component diesel surrogate developed by PMC researchers includes 1-methylnaphthalene at 23.0% mass fraction, combined with n-hexadecane (35.56%), isocetane (20.17%), and n-butylcyclohexane (21.27%) [2].

This formulation strategy addresses the need to represent different hydrocarbon classes present in diesel fuel. 1-Methylnaphthalene specifically represents the diaromatic fraction, which typically comprises 15-40% of diesel fuel composition [1]. The selection of 1-methylnaphthalene over other aromatic compounds is based on its availability, well-characterized properties, and representative behavior of bicyclic aromatic hydrocarbons in diesel [3].

Property Matching Methodology

The formulation of surrogate fuels containing 1-methylnaphthalene employs sophisticated optimization algorithms to match key target properties. Eight critical properties are typically considered: cetane number, density, hydrogen-to-carbon ratio, latent heat of evaporation, lower heating value, surface tension, viscosity, and distillation range [2]. The optimization process uses a multiproperty regression algorithm that minimizes the sum of squared relative differences between target and surrogate properties [2].

1-Methylnaphthalene contributes specific property values to the surrogate blend. Its density of 1.001 g/mL at 25°C is higher than typical aliphatic components, helping to match the density of real diesel fuels [2]. The low hydrogen-to-carbon ratio (0.91) characteristic of aromatic compounds influences the overall H/C ratio of the surrogate, which affects adiabatic flame temperature and combustion characteristics [2].

Kerosene and Aviation Fuel Surrogates

Beyond diesel applications, 1-methylnaphthalene is extensively used in kerosene and aviation fuel surrogate formulations. The DLR study developed a five-component kerosene surrogate containing 23% 1-methylnaphthalene, combined with n-propylcyclohexane (10%), iso-octane (13%), n-dodecane (20%), and n-hexadecane (32%) [16]. This formulation successfully reproduced the boiling-point curve and two-phase diagram characteristics of Jet-A fuel [16].

The inclusion of 1-methylnaphthalene in aviation fuel surrogates is particularly important for representing the aromatic content of kerosene, which typically contains 15-25% aromatic hydrocarbons. The high energy density of 1-methylnaphthalene (39.35 MJ/kg) makes it suitable for representing the energetic characteristics of aviation fuel aromatics [2].

Advanced Surrogate Optimization

Recent developments in surrogate fuel formulation have incorporated more sophisticated approaches to component selection and property matching. The methodology developed by NIST researchers employs nuclear magnetic resonance spectroscopy and advanced distillation curve measurements to characterize target fuels with unprecedented accuracy [3]. This approach enables the development of surrogates that match not only bulk properties but also detailed compositional characteristics.

Eight-component surrogates have been developed that include 1-methylnaphthalene as one of multiple aromatic representatives [3]. These advanced formulations can achieve excellent agreement with target properties, with typical errors of less than 5% for critical parameters such as cetane number and density [3]. The use of 1-methylnaphthalene in these formulations provides the necessary aromatic character while maintaining manageable complexity for kinetic mechanism development.

Validation and Performance Assessment

The performance of surrogate fuels containing 1-methylnaphthalene is validated through comprehensive experimental testing. Engine studies using constant volume combustion chambers have demonstrated that these surrogates can accurately reproduce spray ignition characteristics of real diesel fuel [2]. Maximum errors in flame lift-off length predictions are typically less than 8 mm, while ignition delay time predictions show errors less than 0.2 ms [2].

Fundamental combustion property validation includes laminar flame speed measurements, ignition delay time comparisons, and species concentration profile matching. These validation studies confirm that 1-methylnaphthalene-containing surrogates can successfully represent the combustion behavior of real fuels across a wide range of operating conditions [1] [3].

Soot Formation and Particulate Emission Profiles

Polycyclic Aromatic Hydrocarbon Formation Pathways

1-Methylnaphthalene plays a significant role in polycyclic aromatic hydrocarbon formation and subsequent soot nucleation processes. The compound serves as both a precursor for larger PAH formation and a promoter of soot formation when blended with aliphatic fuels. Experimental studies using laser-induced incandescence and fluorescence techniques have demonstrated that the addition of 1-methylnaphthalene to n-dodecane results in a strong linear relationship between the mass fraction of 1-methylnaphthalene and sooting tendency [17].

The formation of PAHs from 1-methylnaphthalene follows well-established reaction pathways involving hydrogen abstraction and cyclization reactions. The primary pathway involves the formation of 1-naphthylmethyl radicals through hydrogen abstraction from the methyl group [1]. These radicals subsequently undergo oxidation to form 1-naphthaldehyde, which serves as a precursor for larger PAH formation through condensation reactions [1].

Soot Nucleation and Growth Mechanisms

The role of 1-methylnaphthalene in soot nucleation has been extensively studied using advanced diagnostic techniques. Low-temperature matrix isolation electron paramagnetic resonance spectroscopy has identified the formation of resonance-stabilized radicals including indenyl, cyclopentadienyl, and naphthalene 1-methylene radicals during the combustion of 1-methylnaphthalene [18]. These radical species are crucial intermediates in the soot formation process, providing pathways for molecular growth and particle inception [18].

Acenaphthylene and pyrene have been identified as important nucleating species in the soot formation process from 1-methylnaphthalene [17]. The yield aromatic index values for these species correlate strongly with their corresponding yield soot indices, indicating their significant contribution to soot formation [17]. Acenaphthylene serves as a key coupling point between soot formation pathways originating from aliphatic and aromatic fuel components [17].

Metal Catalyst Effects on Soot Formation

The influence of metal catalysts on soot formation from 1-methylnaphthalene has revealed important insights into heterogeneous soot formation mechanisms. Studies using iron oxide nanoparticles in high-temperature flow reactors have demonstrated enhanced soot formation from 1-methylnaphthalene in the presence of Fe₂O₃ nanoparticles [19] [18]. This enhancement results from the formation of environmentally persistent free radicals on the metal oxide surfaces [19].

The presence of iron oxide nanoparticles leads to increased yields of polycyclic aromatic hydrocarbons and enhanced soot number concentration [19]. The mechanism involves surface-mediated radical-radical and radical-molecule growth reactions that contribute to molecular growth and soot particle inception [19]. This effect is particularly significant at high concentrations where resonance-stabilized free radicals can undergo efficient molecular growth reactions [19].

Particulate Emission Characteristics

The particulate emission profiles from 1-methylnaphthalene combustion are characterized by high soot yields and complex chemical composition. Molecular dynamics simulations of diesel combustion have revealed the detailed pathways of soot formation, including thermal decomposition of fuels, aromatic ring formation, nucleation mechanisms, and mass growth of nascent soot [20]. The morphological development of soot particles includes the formation of aliphatic side chains and the role of aliphatic-substituted aromatics in soot coalescence [20].

The soot particles formed from 1-methylnaphthalene combustion exhibit characteristic carbon-to-hydrogen ratios and size distributions. The aliphatic-to-aromatic carbon-hydrogen ratio provides important information about the maturity and structure of the soot particles [20]. These characteristics are crucial for understanding the environmental impact and health effects of particulate emissions from combustion systems using 1-methylnaphthalene-containing fuels.

Environmental Fate and Transformation

The environmental fate of 1-methylnaphthalene and its particulate emissions involves complex transformation processes. Studies have investigated the oxidation of 1-methylnaphthalene through interactions with environmentally persistent free radicals in particulate matter [21]. This oxidation process results in the formation of oxy- and hydroxy-PAHs, including 1,4-naphthoquinone, 1-naphthaldehyde, and various hydroxymethyl naphthalene isomers [21].

The transformation of 1-methylnaphthalene in the environment is influenced by the presence of other particulate matter constituents and varies depending on whether the compound and free radicals are co-located on the same particles or present on separate particles [21]. These transformation processes affect the mobility and bioavailability of PAH compounds, with implications for environmental fate and human exposure [21].

Combustion Condition Effects

The formation of soot and particulate emissions from 1-methylnaphthalene is strongly influenced by combustion conditions including temperature, pressure, and equivalence ratio. At high temperatures typical of combustion systems, the primary consumption pathway involves hydrogen abstraction reactions that lead to the formation of reactive intermediates [1]. These intermediates participate in both gas-phase and surface-mediated growth reactions that determine the final particulate emission characteristics.

Physical Description

Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992)
1-methylnaphthalene is a colorless liquid. Freezing point -22°C (7.6°F). Boiling point 240-243°C (464-469°F). Flash point 82°C (180°F). Denser than water. Derived from coal tar and used in organic synthesis.
Liquid
COLOURLESS LIQUID.
Colourless to slightly pale yellow liquid; Earthy, phenolic aroma
Colorless liquid.

Color/Form

Colorless liquid or oil

XLogP3

3.9

Boiling Point

450 to 590 °F at 760 mm Hg (NTP, 1992)
464 to 469 °F at 760 mm Hg (NTP, 1992)
244.7 °C
244 °C
245 °C
464-469°F

Flash Point

greater than 200 °F (NTP, 1992)
180 °F (NTP, 1992)
This chemical has a flash point of >93 °C (>200 °F). It is probably combustible.
180 °F (82 °C) Closed cup
82 °C
180°F

Vapor Density

4.91 (NTP, 1992) (Relative to Air)
4.91 (Air = 1)
Relative vapor density (air = 1): 4.9
4.91

Density

1.01 at 59.9 °F (NTP, 1992)
1.0202 at 68 °F (USCG, 1999)
d20 1.02
1.0202 g/cu cm at 20 °C
Relative density (water = 1): 1.02
1.020-1.025
1.0202

LogP

3.87 (LogP)
3.87
log Kow of 3.87
log Kow = 3.87

Melting Point

-8 °F (NTP, 1992)
-30.4 °C
Fp -22 °
-30.43 °C
-22°C
-22 °C
-8°F

UNII

E7SK1Y1311

GHS Hazard Statements

Aggregated GHS information provided by 1912 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 74 of 1912 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1838 of 1912 companies with hazard statement code(s):;
H302 (98.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (93.09%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Methylnaphthalene is a clear liquid, and 2-methylnaphthalene is a solid. Both can be smelled in air and water at low concentrations. USE: Methylnaphthalenes are used to make other chemicals such as dyes and resins. 2-Methylnaphthalene is used to make vitamin K. These chemicals are found in cigarette smoke, wood smoke, engine exhaust, tar and asphalt. They can be found at landfills and hazardous waste sites. EXPOSURE: Exposure to methylnaphthalenes can occur from breathing air contaminated with industrial discharges or from the burning of tobacco, wood or fuels. People making or using coal tar products, dyes and inks may breathe in air contaminated with methylnaphthalenes. If methylnaphthalenes are released to the environment they will be broken down in air by oxidants and by light. They will volatilize from soil and water surfaces. They are expected to have slight to no mobility in soil. They will be slowly broken down by microorganisms, but more quickly in areas previously contaminated. Methylnaphthalenes may build up in aquatic organisms. RISK: The potential for methylnaphthalene to produce toxic effects in humans has not been studied. Lung damage (alveolar proteinosis) was found in laboratory mice fed moderately high concentrations of 1-methylnaphthalene or 2-methylnaphthalene in food for most of their lives, 81 weeks. This lung damage was not found in mice fed very high concentrations for 13 weeks. A small percentage of male mice fed 2-methynaphthalene for 81 weeks had lung tumors, but female mice did not. Tumors caused by feeding 1-methylnaphthalene for 81 weeks were not found in male or female mice. The potential for methylnaphthalenes to cause abortions, birth defects, or infertility in laboratory animals has not been studied. The potential for methylnaphthalenes to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 13th Report on Carcinogens. The U.S. EPA IRIS program determined that data are inadequate to assess the human carcinogenic potential of 2-methylnaphthalene, based on no data for humans and limited evidence in laboratory animals. (SRC)

Vapor Pressure

23 mm Hg at 77 °F ; 31 mm Hg at 122° F; 38 mm Hg at 158° F (NTP, 1992)
0.07 mmHg
0.067 mm Hg at 25 °C
Vapor pressure, Pa at °C: 7.2

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

90-12-0
78900-94-4
1321-94-4

Wikipedia

1-methylnaphthalene

Biological Half Life

9.17 Days

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

BY THE FRACTIONAL DISTILLATION OF COAL TAR AND PETROLEUM
1-Methylnaphthalene is present in high-temperature coal tar in a concentration of 0.5% and is produced industrially from the methylnaphthalene fraction, which boils between 240 and 245 °C, by redistillation of the 2-methylnaphthalene filtrate following crystallization and separation of 2-methylnaphthalene.
Generally obtained from coal tar and petroleum oils.

General Manufacturing Information

Petroleum refineries
Naphthalene, 1-methyl-: ACTIVE
All other petroleum and coal products manufacturing
Naphthalene, methyl-: ACTIVE
Methylnaphthalene can occur as the 1- or 2-, the alpha or beta isomer.

Analytic Laboratory Methods

Polycyclic aromatic hydrocarbons, incl methylnaphthalene, in the air & water environments were identified by gas chromatography-mass spectroscopy.
Organic cmpd, incl methylnaphthalene, were identified in emissions from a coke quench tower by gas chromatography & mass spectrometry.
Analysis of fly ash from municipal incinerators for trace organic compounds, incl methylnaphthalene, by gas chromatography & mass spectrometry including selected ion monitoring.
The presence of chlorinated naphthalenes & methylnaphthalenes in Aroclor 1248 & 1254 was confirmed using gas chromatography-mass spectroscopy. /Methynaphthalenes/
Activated charcoal chromatographic columns were used for the separation of methylnaphthalenes in crude oil and in marine organisms extract prior to their analysis by mass fragmentography. Recoveries of methylnaphthalenes from the activated charcoal column were > 80%.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: 1-methylnaphthalene; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.13 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: 1-methylnaphthalene; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.03 ug/L.
The aromatic solvent Aerotex 3470 was analyzed by gas chromatography, mass spectrometry, & a combination of these techniques with 1-methylnaphthalene being a major component. Detection limit was 1-10 ppm.
1-Methylnaphthalene was identified & quantitated by reversed phase high performance liquid chromatography gas chromatography in water at the ng/L to ug/L level. The procedure involves forcing an aq sample through A glass microfiber filter connected in series with a high performance liquid chromatography (HPLC) column. The HPLC column containing the polynuclear aromatic hydrocarbon material is then attached to A C-18 micropacked reverse phase setup and eluted with an acetonitrile water gradient. Fractions corresponding to each UV peak are collected and these aq-acetonitrile fractions are then injected directly into a gas chromatograph equipped with A photoionization detector.
Capillary gas chromatography of the isomeric dimethylnaphthalenes and of some additional aromatic compounds, incl 1-methylnaphthalene, was studied. Retention indices were obtained on open tubular glass capillary columns, wall coated with ov-17 and with ov-275. These columns were used in conjuction with a perkin elmer F33 gas chromatograph which was equipped with flame ionization detection. The carrier gas used was helium at 12 psi, about 1 mL/min.

Clinical Laboratory Methods

The analysis of volatiles, incl methylnaphthalene, IN blood from fire fatalities was by repetitive-scanning gas chromatography-mass spectrometry with on-line datA acquisition using A dedicated computer system.
Gas chromatography-mass spectrometry was used in the detection of toxic chemicals, incl methylnaphthalene, in fish.
A quantitative procedure is described for the determination of the toxic materials, alkanes and methylnaphthalene (such as 2-methylnaphthalene) cmpd in shellfish tissues. Fresh shellfish tissue (< 100 g) was refluxed with 150 ml 95% ethanol for 1 hr. The solvent was separated and extracted with hexane, which was then dried and concentrated and added to a silicic acid column. The column was eluted with additional hexane to yield an alkane fraction and with 4% ether in hexane to yield a methyl-substituted fraction. The respective fractions were separated into their component hydrocarbons by gas chromatography. This procedure allowed recovery of > 70% of the alkanes and methylnaphthalenes added to tissue, and min detectable levels were 0.08-0.15 and 0.03-0.04 ug/g, respectively.
1-Methylnaphthalene was identified by gas chromatography/mass spectrometry in flesh extract of eels (Anguilla japonica temminck et schlegel) maintained in controlled laboratory environment of water with suspension of crude oil.

Storage Conditions

You should store this material under ambient temperatures.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

This chemical is stable under normal laboratory conditions. Solutions of this chemical in water, DMSO, 95% ethanol or acetone should be stable for 24 hours under normal lab conditions.

Dates

Last modified: 08-15-2023

The distribution and excretion of 1-Methylnaphthalene in rats exposed to 1-Methylnaphthalene by inhalation

Radosław Świercz, Wojciech Wąsowicz
PMID: 30568313   DOI: 10.13075/ijomeh.1896.01224

Abstract

1-Methylnaphthalene (1-MN) is a constituent of polycyclic aromatic hydrocarbons, the chemicals that have become ubiquitous in the environment as result of natural and industrial process. This paper reports a study on the distribution and excretion of 1-MN in rats after single and repeated inhalation exposure to 1-MN vapor.
Male Wistar rats were exposed to 1-MN vapor at nominal concentrations of 50 mg/m3 or 200 mg/m3 in the dynamic inhalation chambers (TSE Systems Head Nose Only Exposure) for 6 h (single exposure) or 5 days (6 h/day, repeated exposure). Blood, urine and tissue samples were collected during and after the exposure. Blood, urine and tissue concentrations of 1-MN were estimated by gas chromatography using the headspace technique.
The elimination of 1-MN from blood followed an open 2-compartment model. The concentration in rat tissues was dependent on the magnitude and time of exposure. After repeated exposure, the concentration 1-MN in tissue decreased in comparison to single exposure. The elimination of 1-MN with urine after single and repeated exposure to 1-MN occurred mainly in the samples collected during the first day of collection.
1-Methylnaphthalene was rapidly eliminated from the blood and tissues of animals exposed by inhalation to 1-MN. In repeated exposure, there was probably a significant increase of 1-MN metabolism in rats exposed to low and high 1-MN doses. Under conditions of repeated 1-MN exposure, no significant systemic 1-MN accumulation could be observed. Int J Occup Med Environ Health 2018;31(6):763-770.


Spatial variations in the occurrence of potentially genotoxic disinfection by-products in drinking water distribution systems in China

Chunmei Li, Donghong Wang, Xiong Xu, Meijia Xu, Zijian Wang
PMID: 28911795   DOI: 10.1016/j.envpol.2017.09.008

Abstract

We investigated the occurrence of disinfection by-products (DBPs) with genotoxic potential in plant effluent and distribution water samples from four drinking water treatment plants in two Chinese cities using comprehensive two-dimensional gas chromatography-quadrupole mass spectrometry. We tested the samples for 37 DBPs with genotoxic potential, which we had previously identified and prioritized in water under controlled laboratory conditions. Thirty of these DBPs were found in the water samples at detection frequencies of between 10% and 100%, and at concentrations between 3.90 and 1.77 × 10
ng/L. Of the DBPs detected, the concentrations of 1,1,1-trichloropropan-2-one were highest, and ranged from 299 to 1.77 × 10
ng/L with an average of 796 ng/L. The concentrations of 6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine and 2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione were also much higher, and ranged from 107 to 721 ng/L, and from 152 to 504 ng/L, respectively. Concentrations of 1,1,1-trichloropropan-2-one, 2-chloro-1-phenylethanone, 2,2-dichloro-1-phenylethanone and 6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine were highest at or near the treatment plants and decreased with increasing distance from the plants. Patterns in the concentrations of benzaldehyde, 2-phenylpropan-2-ol, and 1-methylnaphthalene differed between plants. The levels of DBPs such as 4-ethylbenzaldehyde, (E)-non-2-enal, and 1-phenylethanone were relatively constant within the distribution systems, even at the furthest sampling points (20 km < d < 30 km). A risk assessment showed that there was no risk to human health. It is, however, important to note that, because of limited availability of toxicity data, only five DBPs were evaluated in this study. The risks to health associated with exposure to the target potentially genotoxic DBPs should not be ignored because of their prolonged existence in drinking water.


Short-term toxicity of 1-methylnaphthalene to Americamysis bahia and 5 deep-sea crustaceans

Anthony Knap, Nicholas R Turner, Gopal Bera, D Abigail Renegar, Tamara Frank, Jose Sericano, Bernhard M Riegl
PMID: 28731272   DOI: 10.1002/etc.3926

Abstract

There are few studies that have evaluated hydrocarbon toxicity to vertically migrating deep-sea micronekton. Crustaceans were collected alive using a 9-m
Tucker trawl with a thermally insulated cod end and returned to the laboratory in 10 °C seawater. Toxicity of the polycyclic aromatic hydrocarbon 1-methylnaphthalene to Americamysis bahia, Janicella spinacauda, Systellaspis debilis, Sergestes sp., Sergia sp., and a euphausiid species was assessed in a constant exposure toxicity test utilizing a novel passive dosing toxicity testing protocol. The endpoint of the median lethal concentration tests was mortality, and the results revealed high sensitivity of the deep-sea micronekton compared with other species for which these data are available. Threshold concentrations were also used to calculate critical target lipid body burdens using the target lipid model. Environ Toxicol Chem 2017;36:3415-3423. © 2017 The Authors. Environmental Toxicology and Chemistry published by Wiley Periodicals, Inc. on behalf of SETAC.


The Effect of K and Acidity of NiW-Loaded HY Zeolite Catalyst for Selective Ring Opening of 1-Methylnaphthalene

You-Jin Lee, Eun-Sang Kim, Jeong-Rang Kim, Joo-Wan Kim, Tae-Wan Kim, Ho-Jeong Chae, Chul-Ung Kim, Chang-Ha Lee, Soon-Yong Jeong
PMID: 27483754   DOI: 10.1166/jnn.2016.10996

Abstract

Bi-functional catalysts were prepared using HY zeolites with various SiO2/Al2O3 ratios for acidic function, NiW for metallic function, and K for acidity control. 1-Methylnaphthalene was selected as a model compound for multi-ring aromatics in heavy oil, and its selective ring opening reaction was investigated using the prepared bi-functional catalysts with different levels of acidity in a fixed bed reactor system. In NiW/HY catalysts without K addition, the acidity decreased with the SiO2/Al2O3 mole ratio of the HY zeolite. Ni1.1W1.1/HY(12) catalyst showed the highest acidity but slightly lower yields for the selective ring opening than Ni1.1W1.1/HY(30) catalyst. The acidity of the catalyst seemed to play an important role as the active site for the selective ring opening of 1-methylnaphthalene but there should be some optimum catalyst acidity for the reaction. Catalyst acidity could be controlled between Ni1.1W1.1/HY(12) and Ni1.1W1.1/HY(30) by adding a moderate amount of K to Ni1.1W1.1/HY(12) catalyst. K0.3Ni1.1W1.1/HY(12) catalyst should have the optimum acidity for the selective ring opening. The addition of a moderate amount of K to the NiW/HY catalyst must improve the catalytic performance due to the optimization of catalyst acidity.


Species sensitivity assessment of five Atlantic scleractinian coral species to 1-methylnaphthalene

D Abigail Renegar, Nicholas R Turner
PMID: 33436804   DOI: 10.1038/s41598-020-80055-0

Abstract

Coral reefs are keystone coastal ecosystems that are at risk of exposure to petroleum from a range of sources, and are one of the highest valued natural resources for protection in Net Environmental Benefit Analysis (NEBA) in oil spill response. Previous research evaluating dissolved hydrocarbon impacts to corals reflected no clear characterization of sensitivity, representing an important knowledge gap in oil spill preparedness related to the potential impact of oil spills to the coral animal and its photosymbiont zooxanthellae. This research addresses this gap, using a standardized toxicity protocol to evaluate effects of a dissolved reference hydrocarbon on scleractinian corals. The relative sensitivity of five Atlantic scleractinian coral species to hydrocarbon exposure was assessed with 48-h assays using the reference polycyclic aromatic hydrocarbon 1-methylnaphthalene, based on physical coral condition, mortality, and photosynthetic efficiency. The threatened staghorn coral Acropora cervicornis was found to be the most sensitive to 1-methylnaphthalene exposure. Overall, the acute and subacute endpoints indicated that the tested coral species were comparatively more resilient to hydrocarbon exposure than other marine species. These results provide a framework for the prediction of oil spill impacts and impact thresholds on the coral animal and related habitats, essential for informing oil spill response in coastal tropical environments.


Selective Ring Opening of 1-Methylnaphthalene Over NiW-Supported Catalyst Using Dealuminated Beta Zeolite

Eun-Sang Kim, You-Jin Lee, Jeong-Rang Kim, Joo-Wan Kim, Tae-Wan Kim, Ho-Jeong Chae, Chul-Ung Kim, Chang-Ha Lee, Soon-Yong Jeong
PMID: 27433655   DOI: 10.1166/jnn.2016.11997

Abstract

Nanoporous Beta zeolite was dealuminated by weak acid treatment for reducing the acidity. Bi-functional catalysts were prepared using commercial Beta zeolites and the dealuminated zeolites for acidic function, NiW for metallic function. 1-Methylnaphthalene was selected as a model compound for multi-ring aromatics in heavy oil, and its selective ring opening reaction has been investigated using the prepared bi-functional catalysts with different acidity in fixed bed reaction system. The dealuminated Beta zeolites, which crystal structure and nanoporosity were maintained, showed the higher SiO2/Al2O3 ratio and smaller acidity than their original zeolite. NiW-supported catalyst using the dealuminated Beta zeolite with SiO2/Al203 mole ratio of 55 showed the highest performance for the selective ring opening. The acidity of catalyst seemed to play an important role as active sites for the selective ring opening of 1-methylnaphthalene but there should be some optimum catalyst acidity for the reaction. The acidity of Beta zeolite could be controlled by the acid treatment and the catalyst with the optimum acidity for the selective ring opening could be prepared.


Acute and subacute toxicity of the polycyclic aromatic hydrocarbon 1-methylnaphthalene to the shallow-water coral Porites divaricata: Application of a novel exposure protocol

D Abigail Renegar, Nicholas R Turner, Bernhard M Riegl, Richard E Dodge, Anthony H Knap, Paul A Schuler
PMID: 27311977   DOI: 10.1002/etc.3530

Abstract

Previous research evaluating hydrocarbon toxicity to corals and coral reefs has generally focused on community-level effects, and results often are not comparable between studies because of variability in hydrocarbon exposure characterization and evaluation of coral health and mortality during exposure. Toxicity of the polycyclic aromatic hydrocarbon 1-methylnaphthalene to the coral Porites divaricata was assessed in a constant exposure toxicity test utilizing a novel toxicity testing protocol uniquely applicable to shallow-water corals, which considered multiple assessment metrics and evaluated the potential for post-exposure mortality and/or recovery. Acute and subacute effects (gross morphological changes, photosynthetic efficiency, mortality, and histologic cellular changes) were evaluated during pre-exposure (4 wk), exposure (48 h), and post-exposure recovery (4 wk) periods. Coral condition scores were used to determine a 48-h median effective concentration of 7442 μg/L. Significant physical and histological changes resulted from exposure to 640 μg/L and 5427 μg/L 1-methylnaphthalene, with a 1-d to 3-d delay in photosynthetic efficiency effects (ΔF/Fm). Pigmented granular amoebocyte area was found to be a potentially useful sublethal endpoint for this species. Coral mortality was used to estimate a 48-h median lethal concentration of 12 123 μg/L. Environ Toxicol Chem 2017;36:212-219. © 2016 SETAC.


Comparison between polymerized ionic liquids synthesized using chain-growth and step-growth mechanisms used as stationary phase in gas chromatography

Kevin Roeleveld, Frank David, Frédéric Lynen
PMID: 27189433   DOI: 10.1016/j.chroma.2016.05.007

Abstract

In this study the merits of polymerized imidazolium based ionic liquid (PIL) stationary phases obtained via condensation and free radical polymerizations are compared as stationary phases in gas chromatography (GC). Poly(1-vinyl-3-butyl-imidazolium - bis(trifluoromethane)sulfonamide) (poly(ViC4Im(+) NTf2(-))) was obtained via a chain-growth mechanism while poly(propylimidazolium-NTf2) (poly(C3Im(+) NTf2(-))) was synthesized via a step-growth polymerization. The thermal stability of both polymers was assessed using thermal gravimetric analysis and compared with bleeding profiles obtained from the statically coated GC columns (30m×0.25mm×0.25μm). The performance was compared to what could be obtained on commercially available 1,5-di(2,3-dimethylimidazolium)pentane(2+) 2NTf2(-) (SLB-IL111) ionic liquid based columns. It was observed that the step-growth polymer was more thermally stable, up to 325°C, while the chain-growth polymer showed initial degradation at 250°C. Both polymers allowed reaching minimal plate heights of 0.400-0.500mm for retained solutes such as benzaldehyde, acetophenone, 1-methylnaphthalene and aniline. Assessment of the McReynolds constants illustrated that the polarity of the step-growth polymer was similar to the SLB-IL111 column, while displaying improved column stability. The PIL phases and particularly the so far little studied condensation based polymer shows particular retention and satisfactory column performance for polar moieties such as esters, amine and carbonyl functionalities.


Effects of oil dispersant on solubilization, sorption and desorption of polycyclic aromatic hydrocarbons in sediment-seawater systems

Xiao Zhao, Yanyan Gong, S E O'Reilly, Dongye Zhao
PMID: 25616532   DOI: 10.1016/j.marpolbul.2014.12.042

Abstract

This work investigated effects of a prototype oil dispersant on solubilization, sorption and desorption of three model PAHs in sediment-seawater systems. Increasing dispersant dosage linearly enhanced solubility for all PAHs. Conversely, the dispersant enhanced the sediment uptake of the PAHs, and induced significant desorption hysteresis. Such contrasting effects (adsolubilization vs. solubilization) of dispersant were found dependent of the dispersant concentration and PAH hydrophobicity. The dual-mode models adequately simulated the sorption kinetics and isotherms, and quantified dispersant-enhanced PAH uptake. Sorption of naphthalene and 1-methylnaphthalene by sediment positively correlated with uptake of the dispersant, while sorption of pyrene dropped sharply when the dispersant exceeded its critical micelle concentration (CMC). The deepwater conditions diminished the dispersant effects on solubilization, but enhanced uptake of the PAHs, albeit sorption of the dispersant was lowered. The information may aid in understanding roles of dispersants on distribution, fate and transport of petroleum PAHs in marine systems.


Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture

Sviatlana Marozava, Housna Mouttaki, Hubert Müller, Nidal Abu Laban, Alexander J Probst, Rainer U Meckenstock
PMID: 29177812   DOI: 10.1007/s10532-017-9811-z

Abstract

An anaerobic culture (1MN) was enriched with 1-methylnaphthalene as sole source of carbon and electrons and Fe(OH)
as electron acceptor. 1-Naphthoic acid was produced as a metabolite during growth with 1-methylnaphthalene while 2-naphthoic acid was detected with naphthalene and 2-methylnaphthalene. This indicates that the degradation pathway of 1-methylnaphthalene might differ from naphthalene and 2-methylnaphthalene degradation in sulfate reducers. Terminal restriction fragment length polymorphism and pyrosequencing revealed that the culture is mainly composed of two bacteria related to uncultured Gram-positive Thermoanaerobacteraceae and uncultured gram-negative Desulfobulbaceae. Stable isotope probing showed that a
C-carbon label from
C
-naphthalene as growth substrate was mostly incorporated by the Thermoanaerobacteraceae. The presence of putative genes involved in naphthalene degradation in the genome of this organism was confirmed via assembly-based metagenomics and supports that it is the naphthalene-degrading bacterium in the culture. Thermoanaerobacteraceae have previously been detected in oil sludge under thermophilic conditions, but have not been shown to degrade hydrocarbons so far. The second member of the community belongs to the Desulfobulbaceae and has high sequence similarity to uncultured bacteria from contaminated sites including recently proposed groundwater cable bacteria. We suggest that the gram-positive Thermoanaerobacteraceae degrade polycyclic aromatic hydrocarbons while the Desulfobacterales are mainly responsible for Fe(III) reduction.


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